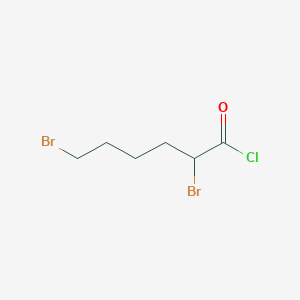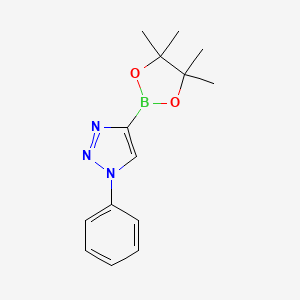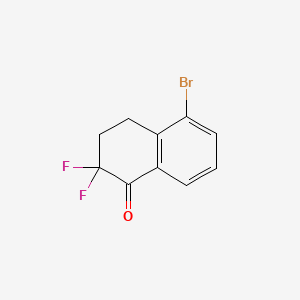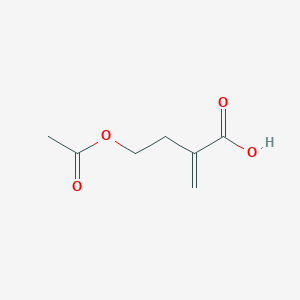
2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid typically involves the bromination and chlorination of 6-methylphenylacetic acid. The process can be carried out using bromine and chlorine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture for several hours to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2-(2-chlorophenyl)acetic acid
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 6-Bromo-2-chloro-3-methoxyphenylboronic acid
Uniqueness
2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with a methyl group, provides a distinct set of properties that can be exploited in various applications .
Eigenschaften
CAS-Nummer |
2090856-64-5 |
|---|---|
Molekularformel |
C9H8BrClO2 |
Molekulargewicht |
263.51 g/mol |
IUPAC-Name |
2-(2-bromo-3-chloro-6-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8BrClO2/c1-5-2-3-7(11)9(10)6(5)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
BXAYAUNHBATRBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)Cl)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B13456876.png)
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)

![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)





